5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one
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Overview
Description
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the class of thiazolidinones
Preparation Methods
The synthesis of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methylbenzaldehyde with rhodanine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration .
Chemical Reactions Analysis
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for imaging proteins in living cells.
Medicine: It has been investigated for its neuroprotective and anti-neuroinflammatory properties.
Industry: The compound is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects . Additionally, the compound can bind to and activate fluorescent proteins, making it useful for imaging applications .
Comparison with Similar Compounds
5-(4-Hydroxy-3-methylbenzylidene)-2-thioxothiazolidin-4-one is unique compared to other thiazolidinone derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
4-Hydroxy-3-methylbenzylidene-rhodanine: Known for its use in fluorescent imaging.
4-Hydroxy-3-methoxybenzylidene-rhodanine: Another derivative with similar applications in imaging and biological studies.
Thiazole derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and antifungal properties.
Properties
Molecular Formula |
C11H9NO2S2 |
---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6-4-7(2-3-8(6)13)5-9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+ |
InChI Key |
WUYJNCRVBZWAOK-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Origin of Product |
United States |
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